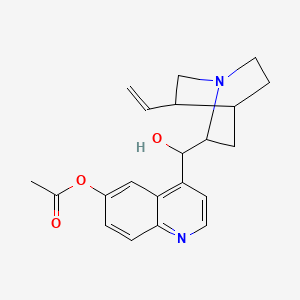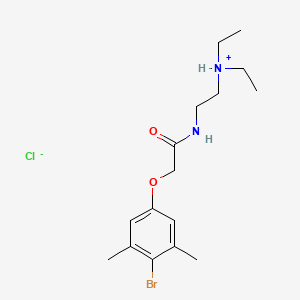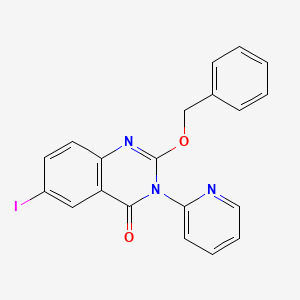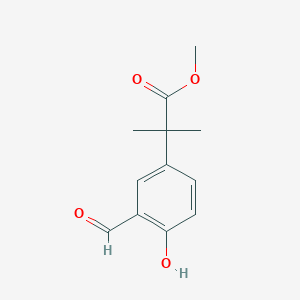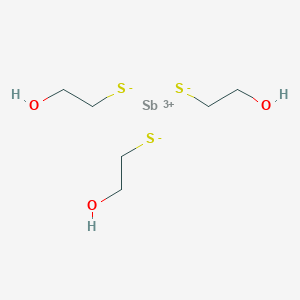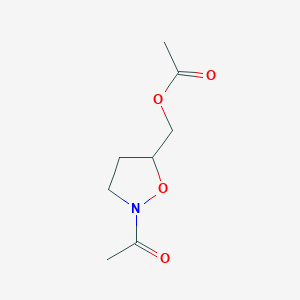
Cyanine7.5 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine7.5 azide is a near-infrared fluorescent dye belonging to the cyanine dye family. It is known for its high fluorescence quantum yield and is commonly used in various scientific applications, including biolabeling and cell imaging. The compound is highly hydrophilic and water-soluble, making it suitable for in vivo imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine7.5 azide can be synthesized through a series of chemical reactions involving the introduction of an azide functional group to the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Core: The initial step involves the synthesis of the cyanine core, which includes the polymethine chain and the indole or benzoindole chromophores.
Introduction of the Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the azide ion (N₃⁻) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
Cyanine7.5 azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and a suitable leaving group such as a halide.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Cyanine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Cyanine7.5 azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyanine7.5 azide involves its ability to fluoresce in the near-infrared region. The azide group allows for easy conjugation to biomolecules through click chemistry, enabling the tracking and imaging of these molecules in biological systems. The compound targets specific molecular pathways and structures, allowing for precise imaging and analysis .
Comparison with Similar Compounds
Cyanine7.5 azide is unique among cyanine dyes due to its high fluorescence quantum yield and near-infrared emission. Similar compounds include:
Indocyanine Green (ICG): While ICG is also used for near-infrared imaging, this compound has a higher fluorescence quantum yield.
Cyanine5.5 Azide: Another cyanine dye with an azide functional group, but with different absorption and emission properties.
Cyanine3 Azide: A shorter-wavelength cyanine dye used for different imaging applications.
This compound stands out due to its superior fluorescence properties and versatility in various scientific applications .
Properties
Molecular Formula |
C48H55ClN6O |
|---|---|
Molecular Weight |
767.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |
InChI Key |
FPZSVKZEBJWZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


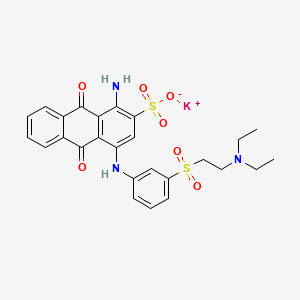
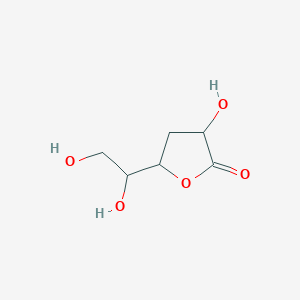
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)



